molecular formula C14H19N3O2S B2738457 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 2034554-81-7

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2738457
CAS No.: 2034554-81-7
M. Wt: 293.39
InChI Key: WTNGRBTWLDMZAI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with a thiophene moiety and an ethyl chain linked to a methoxyacetamide group. Such structures are often explored for their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole can be synthesized by reacting 2-acetylthiophene with hydrazine hydrate under acidic conditions.

  • Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.

  • Amidation: : The final step involves the reaction of the alkylated pyrazole with methoxyacetic acid or its derivatives under dehydrating conditions to form the methoxyacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.

  • Substitution: : The pyrazole ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the methoxyacetamide group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiophene and pyrazole rings.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is largely dependent on its interaction with biological targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in inflammatory pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Disrupting Microbial Cell Walls: Exhibiting antimicrobial activity by interfering with the synthesis or integrity of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole: Lacks the ethyl and methoxyacetamide groups but shares the core pyrazole-thiophene structure.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide: Similar structure but without the thiophene moiety.

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is unique due to the combination of the pyrazole, thiophene, and methoxyacetamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This compound’s unique structure allows it to participate in a variety of chemical reactions and potentially exhibit a broad spectrum of biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-14(12-5-4-8-20-12)11(2)17(16-10)7-6-15-13(18)9-19-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNGRBTWLDMZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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